A Technical Guide to the Synthesis of 2,5,7-Triazaspiro[3.4]octane-6,8-dione Hydrochloride
A Technical Guide to the Synthesis of 2,5,7-Triazaspiro[3.4]octane-6,8-dione Hydrochloride
Abstract
This guide provides a comprehensive overview of a plausible synthetic pathway for 2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride (CAS No. 1026796-27-9), a valuable spirocyclic scaffold in modern drug discovery.[1][2] Given the scarcity of detailed, publicly available synthetic procedures for this specific molecule, this document leverages established principles of organic chemistry and analogous transformations reported for related azaspirocyclic systems to propose a logical and chemically sound multi-step synthesis.[3][4][5] The proposed route is presented with detailed, step-by-step protocols, an analysis of the rationale behind key experimental choices, and recommendations for purification and characterization. This paper is intended for researchers, medicinal chemists, and process development scientists seeking to access this and related three-dimensional molecular frameworks.
Introduction to 2,5,7-Triazaspiro[3.4]octane-6,8-dione
Spirocyclic N-heterocycles are recognized as privileged building blocks in medicinal chemistry. Their inherent three-dimensional structure, conformational rigidity, and novel chemical space offer significant advantages over traditional flat aromatic scaffolds, often leading to improved metabolic stability, target selectivity, and physicochemical properties.[6] 2,5,7-Triazaspiro[3.4]octane-6,8-dione is a prime example of such a scaffold, integrating an azetidine ring with a hydantoin (imidazolidine-2,4-dione) moiety around a central spiro-carbon. This unique arrangement makes it an attractive starting point for the design of novel therapeutic agents.[1]
Molecular Overview
The hydrochloride salt of the title compound possesses the key structural and chemical properties summarized below.
| Property | Value | Source |
| CAS Number | 1026796-27-9 | [2] |
| Molecular Formula | C₅H₈ClN₃O₂ | [2] |
| Molecular Weight | 177.59 g/mol | [2] |
| IUPAC Name | 2,5,7-triazaspiro[3.4]octane-6,8-dione;hydrochloride | [2] |
| Parent Compound | 2,5,7-Triazaspiro[3.4]octane-6,8-dione (CID: 66600720) | [2] |
Significance in Medicinal Chemistry
The value of the 2,5,7-triazaspiro[3.4]octane-6,8-dione core lies in its densely functionalized, rigid structure. The azetidine nitrogen provides a vector for substitution to explore structure-activity relationships (SAR), while the hydantoin moiety contains two amide bonds that can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. The spirocyclic nature restricts conformational flexibility, which can lead to a more favorable entropy of binding and enhanced selectivity for a target protein.
Analysis of the Synthetic Landscape
A review of the scientific literature reveals a notable absence of detailed, peer-reviewed synthetic routes specifically for 2,5,7-triazaspiro[3.4]octane-6,8-dione. This is common for novel building blocks that may be synthesized on a commercial scale under proprietary conditions. However, the synthesis of related azaspiro[3.4]octanes and triazaspirocycles is well-documented and provides a strong foundation for proposing a viable synthetic strategy.[4] The most common methods for constructing such spirocycles involve intramolecular cyclization or cycloaddition reactions.[5]
Proposed Retrosynthetic Strategy
A logical retrosynthetic analysis is crucial for designing a robust synthesis. The proposed strategy focuses on disconnecting the hydantoin ring first, as its formation from an amino acid derivative is a well-established transformation.
Logical Disconnections
The target molecule can be disconnected across the C-N bonds of the hydantoin ring. This reveals a key intermediate: a 3-aminoazetidine-3-carboxylic acid derivative. This precursor is a non-standard amino acid that contains the core azetidine ring and the spiro-carbon with the necessary functional groups for the subsequent cyclization. Further disconnection of the azetidine ring is possible, but 3-carboxy-azetidine derivatives serve as practical starting materials.
Caption: Proposed forward synthesis workflow.
Step 1: Synthesis of a Protected 3-Amino-azetidine Precursor
Causality: The core challenge is the stereospecific introduction of an amino group at the C3 position. A Curtius rearrangement of the corresponding carboxylic acid is an excellent choice. It proceeds with retention of configuration and avoids harsh conditions. The azetidine nitrogen must be protected (e.g., with a Boc group) to prevent side reactions, and the newly formed amine is immediately protected (e.g., with a Cbz group) to allow for selective deprotection later.
Exemplary Protocol:
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To a stirred solution of 1-Boc-azetidine-3-carboxylic acid (1.0 equiv.) in anhydrous toluene (10 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.2 equiv.) and diphenylphosphoryl azide (DPPA, 1.1 equiv.).
-
Heat the reaction mixture to 80-90 °C and monitor the reaction by TLC for the disappearance of the starting material (typically 2-4 hours).
-
Once the rearrangement to the isocyanate is complete, add anhydrous benzyl alcohol (1.5 equiv.) and continue heating for an additional 4-6 hours until the isocyanate is fully consumed.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the orthogonally protected 1-Boc, 3-Cbz-amino-azetidine-3-carboxylate.
Step 2: Formation of the Spiro-Hydantoin Ring
Causality: This step involves the deprotection of the Cbz group followed by cyclization with an isocyanate equivalent. A common and effective method for hydantoin synthesis from amino acids involves reaction with potassium cyanate (KOCN) under acidic conditions. This in-situ formation of isocyanic acid reacts with the free amine, and subsequent intramolecular cyclization affords the desired dione. The Boc group is stable under these conditions.
Exemplary Protocol:
-
Dissolve the product from Step 1 (1.0 equiv.) in methanol and add Pd/C (10 mol%).
-
Hydrogenate the mixture under a balloon of H₂ gas at room temperature until the Cbz group is fully cleaved (monitored by TLC).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the free amine.
-
Dissolve the crude amine in a mixture of water and acetic acid (1:1).
-
Add potassium cyanate (KOCN, 2.0 equiv.) in portions and stir the mixture at 50-60 °C for 12-16 hours.
-
Monitor the formation of the spiro-hydantoin by LC-MS.
-
Upon completion, cool the reaction, neutralize with a saturated solution of NaHCO₃, and extract the product with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude Boc-protected 2,5,7-triazaspiro[3.4]octane-6,8-dione. This may be purified by chromatography if necessary.
Step 3: Deprotection and Hydrochloride Salt Formation
Causality: The final step is the removal of the Boc protecting group. This is efficiently achieved under strong acidic conditions, which simultaneously protonates the azetidine nitrogen to form the desired hydrochloride salt. A solution of HCl in an anhydrous solvent like 1,4-dioxane or diethyl ether is ideal as it facilitates the precipitation of the final product in pure form.
Exemplary Protocol:
-
Dissolve the Boc-protected spirocycle from Step 2 (1.0 equiv.) in a minimal amount of anhydrous methanol or 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 4 M solution of HCl in 1,4-dioxane (5-10 equiv.) with stirring.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours. The product will typically precipitate as a white solid.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under high vacuum to yield 2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride.
Purification and Structural Elucidation
Purification: The final hydrochloride salt is often crystalline and can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether). Intermediate compounds are typically purified using silica gel flash column chromatography.
Structural Elucidation: The identity and purity of the final compound and all intermediates should be confirmed using a suite of standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure, proton environments, and carbon skeleton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretches of the hydantoin ring (typically ~1720 and ~1770 cm⁻¹) and N-H bonds.
Safety and Handling
Reagent Hazards:
-
Diphenylphosphoryl azide (DPPA): Potentially explosive; handle with care and avoid heating neat. It is also toxic.
-
Potassium Cyanate (KOCN): Toxic if ingested or inhaled.
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HCl in Dioxane: Corrosive and toxic. Handle in a well-ventilated fume hood.
Product Hazards: The final product, 2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride, is predicted to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. [2]Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The compound should be stored sealed in a cool, dry place. [7]
Conclusion
References
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- ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
- ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF.
- Pourjavadi, A. et al. (2024). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports.
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